

Technical Support Center: Acetone & Plastic Labware Compatibility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetone

Cat. No.: B3395972

[Get Quote](#)

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the challenges of using **acetone** with plastic labware. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that can arise from the interaction between **acetone** and various plastic labware.

Q1: Why did my clear polycarbonate centrifuge tube become cloudy and crack after I rinsed it with **acetone**?

A1: This is a common issue due to the chemical incompatibility between **acetone** and polycarbonate. **Acetone** acts as a strong solvent that can cause polycarbonate to soften, swell, and develop stress cracks, a phenomenon known as "solvent crazing."^{[1][2]} The cloudiness is a result of the plastic's surface being dissolved and altered by the **acetone**.^{[2][3]}

- **Immediate Action:** Discontinue use of the affected centrifuge tube immediately. The structural integrity has been compromised, and it may fail during centrifugation, leading to sample loss and potential damage to the centrifuge.
- **Prevention:**

- Never use **acetone** to clean or rinse polycarbonate labware.[\[4\]](#)
- Use compatible cleaning agents such as mild detergents and rinse thoroughly with deionized water.
- If a solvent is required for a specific application, consult a chemical compatibility chart to select a solvent that is non-reactive with polycarbonate.

Q2: My polypropylene beaker looks hazy or cloudy after I used it to hold **acetone**. Is it still safe to use?

A2: While polypropylene is generally considered resistant to **acetone** at room temperature, prolonged contact can cause some minor surface effects.[\[5\]](#)[\[6\]](#) The cloudiness you're observing is likely a slight surface haze. Some forms of polypropylene may be more susceptible to softening or weakening by **acetone**.[\[2\]](#)[\[6\]](#)

- Assessment: For non-critical applications like temporary solution holding, the beaker may still be usable. However, if the beaker feels softer than usual or if you are performing sensitive experiments where leached plasticizers could interfere, it is best to replace it.[\[7\]](#)
- Recommendation:
 - For applications requiring high purity, it is advisable to use a new, untreated beaker.
 - Limit the exposure of polypropylene labware to **acetone** to short durations.
 - For long-term storage of **acetone**, use containers made of highly resistant materials like High-Density Polyethylene (HDPE) or glass.

Q3: I used an **acetone**-based marker on a polystyrene petri dish, and the plastic dissolved. Why did this happen?

A3: Polystyrene is highly susceptible to **acetone**. **Acetone** readily dissolves the polymer chains of polystyrene, causing it to break down into a sticky, gel-like substance.[\[5\]](#)[\[8\]](#) This is not a chemical reaction that changes the polystyrene's chemical nature, but rather a physical dissolution.[\[8\]](#)

- Explanation: The chemical structures of **acetone** and polystyrene are similar enough that the **acetone** molecules can easily penetrate and disrupt the intermolecular forces holding the polystyrene chains together.[\[9\]](#)
- Prevention:
 - Avoid all contact between **acetone** and polystyrene labware.
 - Use lab markers that are specifically designed for use on plastics and are free of aggressive solvents.
 - If you need to label polystyrene dishes, write on the lid or use a compatible labeling method.

Q4: Can I use **acetone** to clean PETG components of my experimental setup?

A4: It is not recommended. While some sources suggest PETG has some resistance to **acetone**, many users report that **acetone** can cause PETG to become cloudy, soft, and even fall apart, especially with prolonged exposure. The quality and specific formulation of the PETG can influence its resistance.

- Observed Effects: Users have reported that PETG can soften, deform, and lose its structural integrity after being soaked in **acetone**.
- Alternative Cleaning: Use milder solvents like isopropyl alcohol (IPA) for cleaning PETG, and always test on a small, non-critical area first. For general cleaning, mild soap and water are the safest options.

Data Presentation: Acetone Compatibility with Common Lab Plastics

The following table summarizes the compatibility of **acetone** with plastics frequently used in laboratory settings. The resistance ratings are based on a combination of industry standards and experimental observations.

Plastic Material	Chemical Abbreviation	Resistance to Acetone	Observed Effects with Prolonged Exposure
Polypropylene	PP	Good to Excellent	Minor surface hazing, potential for some grades to soften. [2] [5] [6]
High-Density Polyethylene	HDPE	Excellent	Generally no significant effect.
Low-Density Polyethylene	LDPE	Good	Some potential for swelling.
Polytetrafluoroethylene	PTFE	Excellent	No effect.
Polycarbonate	PC	Not Recommended	Severe crazing, cracking, clouding, and loss of strength. [2] [3] [4]
Polystyrene	PS	Not Recommended	Dissolves rapidly. [2] [5] [8]
Polyethylene Terephthalate Glycol	PETG	Fair to Poor	Can become cloudy, soften, and lose structural integrity.
Polyvinyl Chloride	PVC	Not Recommended	Softens, swells, and degrades. [4]

Experimental Protocols

For laboratories that need to validate the chemical compatibility of their specific plastic labware with **acetone** or other chemicals, the following experimental protocol, adapted from ASTM D543 and ISO 175 standards, can be used.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To determine the effect of **acetone** on the physical and mechanical properties of a specific plastic labware.

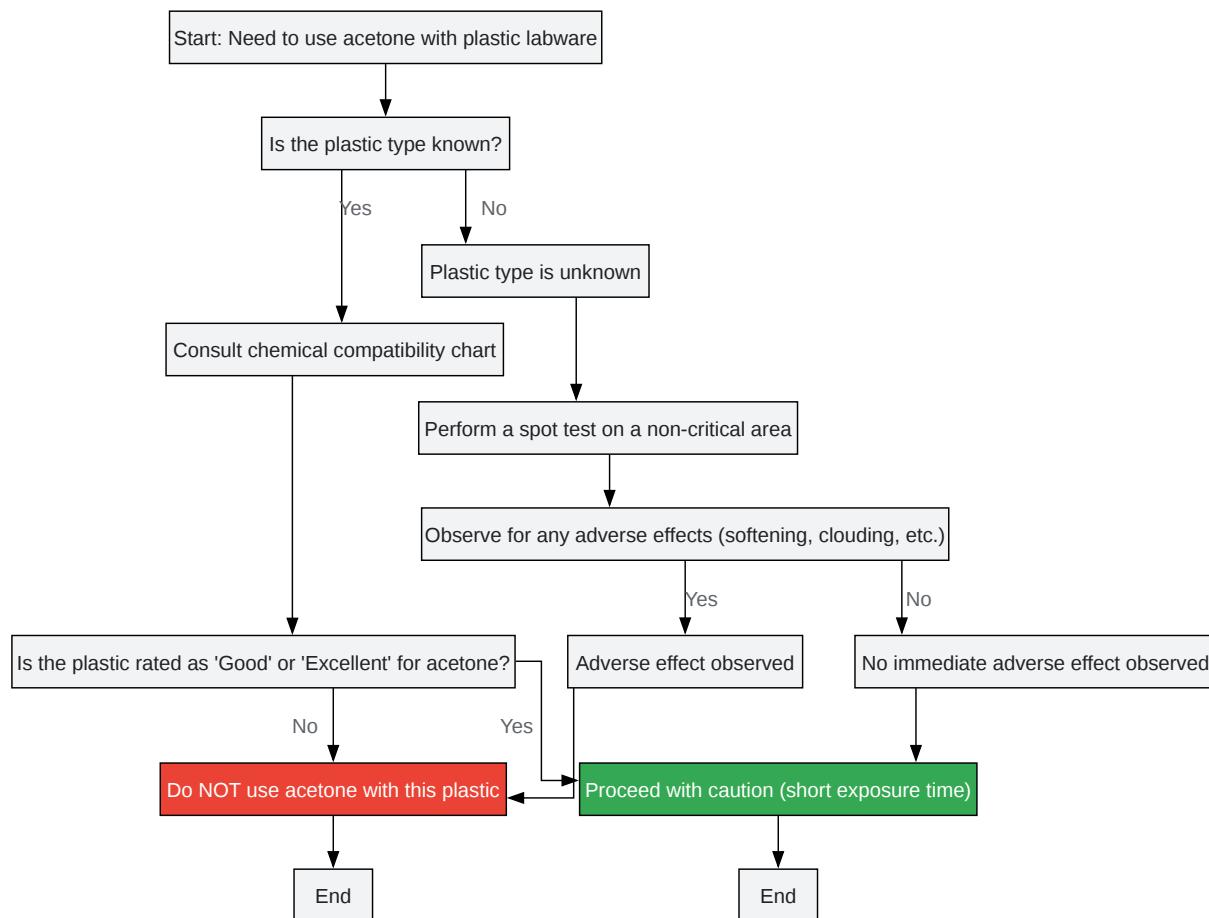
Materials:

- Sample of the plastic labware in question (e.g., centrifuge tube, beaker, plate).
- **Acetone** (reagent grade).
- Glass container with a lid.
- Analytical balance (accurate to 0.1 mg).
- Calipers.
- Tensile testing machine (optional).
- Control samples of the same plastic labware not exposed to **acetone**.

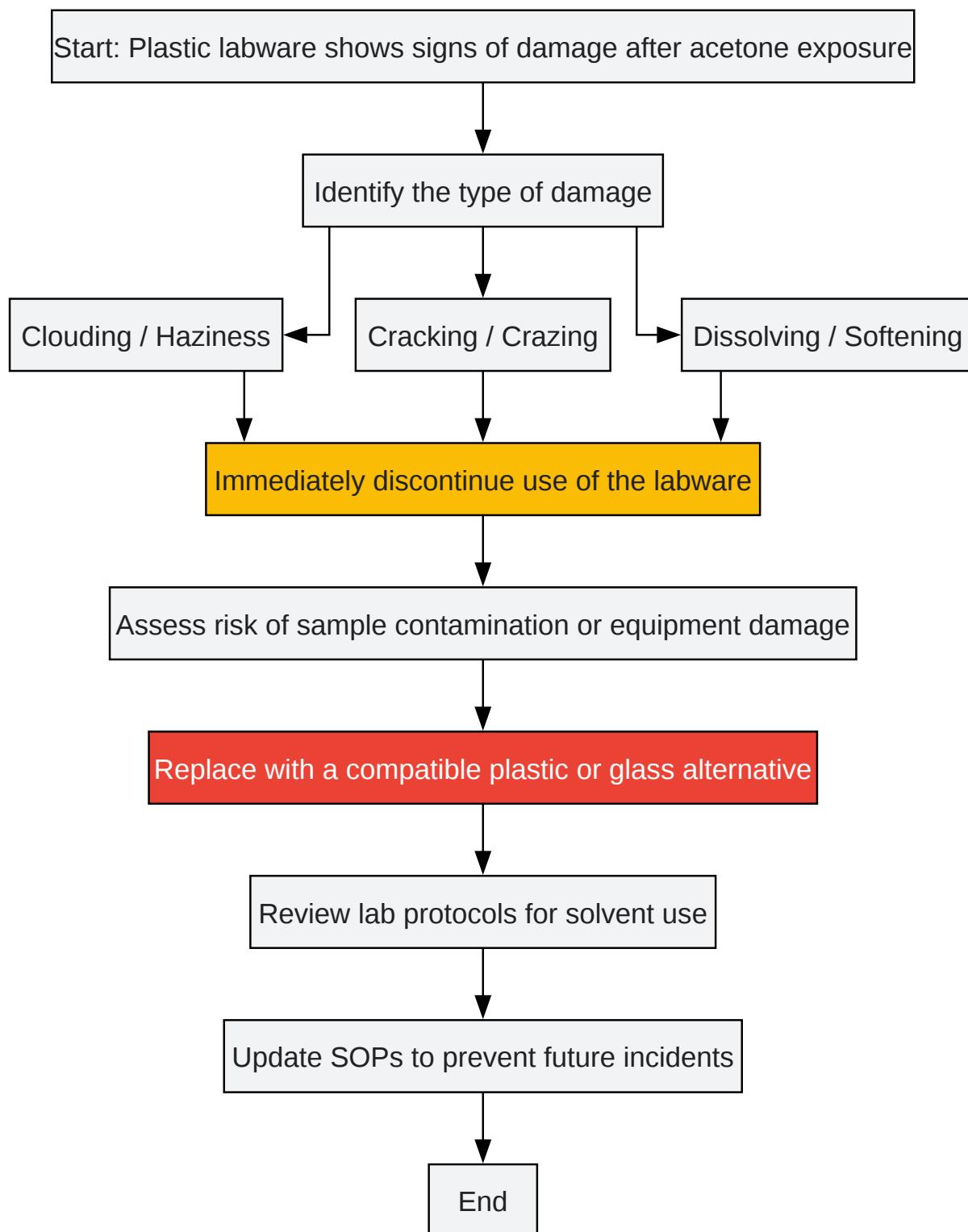
Methodology:

- Sample Preparation:
 - Cut at least three representative test specimens from the plastic labware. If testing mechanical properties, prepare specimens in a standard shape (e.g., dumbbell for tensile testing).
 - Clean the specimens with a mild detergent and rinse thoroughly with deionized water.
 - Dry the specimens completely in a desiccator or a low-temperature oven (ensure the temperature is well below the plastic's softening point).
 - Label each specimen.
- Initial Measurements:
 - Weigh each specimen to the nearest 0.1 mg and record the initial weight (W_i).

- Measure the dimensions (length, width, thickness) of each specimen using calipers and record the initial dimensions (D_i).
- If performing mechanical testing, measure the initial tensile strength and elongation at break for the control specimens.
- Immersion Test:
 - Place the test specimens in the glass container and add enough **acetone** to fully submerge them.
 - Seal the container to prevent **acetone** evaporation.
 - Store the container at a constant temperature (e.g., room temperature, 23°C) for a specified period (e.g., 24 hours, 7 days). The duration should be relevant to the experimental conditions you are simulating.
- Post-Immersion Analysis:
 - After the immersion period, carefully remove the specimens from the **acetone**.
 - Gently pat the specimens dry with a lint-free cloth.
 - Immediately re-weigh each specimen and record the final weight (W_f).
 - Immediately re-measure the dimensions of each specimen and record the final dimensions (D_f).
 - Visually inspect the specimens for any changes in appearance, such as clouding, cracking, crazing, or discoloration, and record your observations.
 - (Optional) If a tensile tester is available, perform tensile tests on the exposed specimens and compare the results to the control specimens.
- Calculations:
 - Percentage Weight Change (% ΔW):
$$\% \Delta W = [(W_f - W_i) / W_i] * 100$$


- Percentage Dimensional Change (% Δ D):
$$\% \Delta D = [(D_f - D_i) / D_i] * 100$$
- Change in Mechanical Properties: Calculate the percentage change in tensile strength and elongation at break.

Interpretation of Results:


- A significant positive weight change suggests absorption of the solvent.
- A negative weight change indicates that the solvent has extracted components from the plastic.
- Visible damage or significant changes in dimensions or mechanical properties indicate incompatibility.

Visualizations

The following diagrams illustrate key logical workflows for troubleshooting and decision-making when using **acetone** with plastic labware.

[Click to download full resolution via product page](#)

Caption: Decision workflow for using **acetone** with plastic labware.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for damaged plastic labware.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. organic chemistry - How to remove the foggy discoloration in polycarbonate tubes caused by acetone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. How Acetone Affects Certain Plastics | Miller Plastics [millerplastics.com]
- 5. plasticranger.com [plasticranger.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. vittaeducation.com [vittaeducation.com]
- 9. education.seattlepi.com [education.seattlepi.com]
- 10. Chemical Compatibility ASTM D543 [intertek.com]
- 11. matestlabs.com [matestlabs.com]
- 12. coirubber.com [coirubber.com]
- To cite this document: BenchChem. [Technical Support Center: Acetone & Plastic Labware Compatibility]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3395972#challenges-of-using-acetone-with-certain-plastic-labware>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com